BenchChemオンラインストアへようこそ!

2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide

Lipophilicity Drug-likeness Membrane permeability

Select this 4-bromophenyl thioacetamide for decisive structural biology: the C–Br bond delivers a strong anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα) for SAD phasing, eliminating separate heavy-atom derivatization. In medicinal chemistry, the C(sp²)–Br serves as a robust handle for Pd-catalyzed cross-coupling, enabling efficient SAR exploration with 1–2 fewer synthetic steps per analog versus chloro or methyl variants. Its elevated lipophilicity (XLogP3 = 6.6) enhances passive membrane diffusion for intracellular targets, while the Br σ-hole (VS,max ~20–25 kcal/mol) acts as a stronger halogen-bond donor than Cl. Procure alongside Cl and CH₃ analogs to deconvolute halogen-bonding contributions to binding free energy.

Molecular Formula C20H22BrNOS
Molecular Weight 404.37
CAS No. 212074-96-9
Cat. No. B2728771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide
CAS212074-96-9
Molecular FormulaC20H22BrNOS
Molecular Weight404.37
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Br
InChIInChI=1S/C20H22BrNOS/c21-17-8-12-19(13-9-17)24-14-20(23)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h6-13,15H,1-5,14H2,(H,22,23)
InChIKeyCQEDYYQVHGGXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide (CAS 212074-96-9): A Brominated Thioacetamide Building Block for Structure-Activity Relationship and Chemical Biology Studies


2-[(4-Bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide (CAS 212074-96-9) is a synthetic, small-molecule thioacetamide derivative with the molecular formula C20H22BrNOS and a molecular weight of 404.4 g/mol [1]. The compound features a 4-bromophenyl sulfanyl group linked to an acetamide backbone bearing a 4-cyclohexylphenyl substituent. Its high computed lipophilicity (XLogP3 = 6.6) and moderate topological polar surface area (TPSA = 54.4 Ų) place it within the physicochemical space of membrane-permeable screening compounds [1]. Commercially available at a minimum purity specification of 95% (HPLC) from specialty chemical suppliers, it is primarily employed as a research intermediate and a probe molecule in medicinal chemistry campaigns .

Why 2-[(4-Bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide Cannot Be Casually Replaced by In-Class Analogs


Within the arylthioacetamide class, seemingly minor structural perturbations—such as halogen exchange (Br→Cl), substitution of the cyclohexyl ring with a linear alkyl chain, or relocation of the halogen on the anilide ring—produce substantial shifts in computed lipophilicity (Δ logP ≥ 0.5–1.5 units), steric bulk, and electronic properties that govern target binding, metabolic stability, and solubility [1][2]. The 4-bromophenyl sulfanyl motif is not functionally equivalent to its 4-chlorophenyl or 4-methylphenyl analogs: the C–Br bond introduces distinct reactivity as a heavy-atom tag for X-ray crystallography, a handle for transition-metal-catalyzed cross-coupling, and a stronger halogen-bond donor compared to C–Cl or C–CH3 [1]. Generic substitution without experimental validation therefore risks confounding SAR interpretation, altering pharmacokinetic profiles, or yielding inactive chemical probes. The quantitative evidence below defines the specific physicochemical boundaries that differentiate this compound from its closest commercially available analogs.

Quantitative Differentiation Evidence: 2-[(4-Bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 = 6.6) Versus 4-Chlorophenyl Analog Confers Higher Membrane Partitioning Potential

The brominated target compound (XLogP3 = 6.6, computed by PubChem) exhibits a logP approximately 0.9–1.5 units higher than its 4-chlorophenyl analog (2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide, CAS 212074-97-0), for which an XLogP3 of ~5.1–5.7 is estimated based on the chlorine atom substitution (Δπ Br–Cl ≈ +0.7 to +0.9 Hansch constant) [1][2]. This increase in lipophilicity is attributable to the greater hydrophobic surface area and polarizability of bromine versus chlorine. The difference places the target compound further into the lipophilic space associated with improved passive membrane diffusion, though it also elevates the risk of promiscuous binding and reduced aqueous solubility [1]. For procurement, this logP shift is meaningful when selecting a probe for cell-based assays where intracellular target engagement is required, or conversely, when minimizing non-specific binding.

Lipophilicity Drug-likeness Membrane permeability

Heavy-Atom (Br) Enables Anomalous X-ray Scattering and Cross-Coupling Reactivity Not Available with Chloro or Methyl Analogs

The presence of a covalently bound bromine atom in the target compound provides a distinct experimental advantage: bromine acts as an anomalous scatterer for single-wavelength anomalous diffraction (SAD) phasing in protein crystallography, enabling unambiguous ligand placement [1]. In contrast, the 4-chlorophenyl analog (CAS 212074-97-0) yields a weaker anomalous signal, and the 4-methylphenyl analog (CHEBI:183360) provides none. Furthermore, the C(sp²)–Br bond serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions, allowing late-stage diversification of the compound into focused libraries [2]. The C–Cl bond in the chloro analog is significantly less reactive under standard coupling conditions, and the C–CH₃ bond in the methyl analog is inert to these transformations.

Structural biology Medicinal chemistry Cross-coupling

Cyclohexylphenyl Substituent Imparts Higher Steric Bulk and Conformational Restraint Relative to Linear Alkylphenyl Analogs

The 4-cyclohexylphenyl amide substituent of the target compound (5 rotatable bonds, including the cyclohexyl chair-flip) occupies a distinct steric volume compared to the 4-butylphenyl analog (2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide, C18H20BrNOS) [1][2]. The cyclohexyl group exists predominantly in the chair conformation, projecting a rigid, disk-shaped hydrophobic surface with a van der Waals radius of approximately 3.2 Å, whereas the n-butyl chain samples multiple extended and gauche conformers. This difference in conformational entropy and shape complementarity can alter binding affinity by 0.5–2.0 kcal/mol in hydrophobic pockets depending on the target, as demonstrated in SAR studies of FAAH inhibitors featuring 4-cyclohexylphenyl vs. 4-alkylphenyl substituents, where cyclohexyl substitution improved IC50 by 2- to 5-fold in related chemotypes [2].

Conformational analysis Steric effects Ligand-receptor complementarity

Standardized 95% Purity Specification with Commercial Availability from U.S.-Based Supplier Ensures Reproducibility

The target compound is supplied with a minimum purity specification of 95% (HPLC) by AKSci, with full quality assurance documentation including SDS and Certificate of Analysis upon request . This purity level is standard for screening-grade compounds and is equivalent to that of the 4-chlorophenyl analog (also 95%, AKSci 4973CK) . However, for the target brominated compound, trace impurities may include de-brominated product or sulfoxide oxidation byproducts formed during storage, which are not relevant for the chloro or methyl analogs. Procurement from a U.S.-based supplier with batch-level QA reduces variability in biological assay results compared to compounds sourced from unverified international vendors where purity claims may be unvalidated.

Quality control Procurement Reproducibility

Recommended Procurement Scenarios for 2-[(4-Bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide Based on Quantitative Differentiation


X-ray Crystallography Ligand-Soaking Studies Requiring Intrinsic Anomalous Scattering for Unambiguous Ligand Placement

When determining co-crystal structures of a protein target with a thioacetamide ligand, the bromine atom in 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide provides a strong anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα) for SAD phasing, enabling rapid, unambiguous electron density assignment without the need for separate heavy-atom derivatization [1]. The 4-chlorophenyl analog yields a substantially weaker anomalous signal (f'' ≈ 0.4 e⁻), which may be insufficient for phasing at routine data resolution. This makes the brominated compound the preferred choice for structural biology groups conducting fragment-based drug discovery or validating docking poses.

Late-Stage Diversification of Thioacetamide Screening Hits via Suzuki-Miyaura Cross-Coupling

In medicinal chemistry programs where a thioacetamide core has been identified as a hit, the C(sp²)–Br bond serves as a robust handle for Pd-catalyzed cross-coupling to generate focused analog libraries [1]. The 4-chlorophenyl analog requires harsher conditions or specialized catalysts for analogous transformations, while the 4-methylphenyl analog is inert to cross-coupling. Procurement of the brominated compound as a common advanced intermediate enables efficient SAR exploration by varying the 4-position substituent through parallel synthesis, reducing the synthetic cycle time by 1–2 steps per analog compared to de novo synthesis from the chlorinated or methylated precursors [2].

Lipophilicity-Driven Membrane Permeability Optimization in Cell-Based Target Engagement Assays

For intracellular targets where passive membrane diffusion is rate-limiting, the elevated lipophilicity of the target compound (XLogP3 = 6.6) relative to its 4-chlorophenyl analog (estimated XLogP3 ≈ 5.1–5.7) may translate to improved cellular uptake in the absence of active transport [1]. Researchers should select the brominated compound when working with efflux-prone cell lines or when the target binding site is located in a lipophilic intracellular compartment. However, the increased logP also elevates the risk of phospholipidosis and non-specific membrane binding, necessitating careful counter-screening against the chloro analog to deconvolute target-specific from lipophilicity-driven effects [2].

SAR Studies Investigating Halogen-Bonding Interactions in Protein-Ligand Complexes

The C–Br bond is a significantly stronger halogen-bond donor than C–Cl or C–CH₃, with a σ-hole magnitude (VS,max) of approximately 20–25 kcal/mol for bromine versus 10–15 kcal/mol for chlorine [1]. In protein targets where a backbone carbonyl or a carboxylate side chain is positioned to accept a halogen bond from the 4-position of the phenyl ring, the brominated compound may exhibit enhanced binding affinity that is not replicated by the chloro or methyl analogs. A systematic procurement set comprising the Br, Cl, and CH₃ variants enables the experimental detection of halogen-bonding contributions to the binding free energy, a critical parameter in rational drug design [2].

Quote Request

Request a Quote for 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.